

Synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-(2-Ethoxyphenyl)-2-thiourea*

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This document provides detailed methodologies for the synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, a disubstituted thiourea derivative of interest in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the synthesis of N,N'-disubstituted thioureas.

Introduction

N,N'-disubstituted thioureas are a class of organic compounds featuring a thiocarbonyl group bonded to two nitrogen atoms, each bearing organic substituents. These compounds are of significant interest due to their diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties.^{[1][2]} They also serve as versatile intermediates in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.^{[1][2]} The primary and most efficient method for the synthesis of unsymmetrical N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary amine.^{[3][4]} This protocol will focus on the synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea via the reaction of 2-ethoxyphenyl isothiocyanate and 2-methoxybenzylamine.

Physicochemical Properties and Characterization Data

While specific experimental data for N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is not widely published, the following table summarizes its basic properties and provides predicted and representative spectroscopic data based on closely related structures and general principles of spectroscopy.

Property	Data	Reference
Molecular Formula	$C_{17}H_{20}N_2O_2S$	[5]
Molecular Weight	316.4 g/mol	[5]
IUPAC Name	1-(2-ethoxyphenyl)-3-((2-methoxyphenyl)methyl)thiourea a	[5]
Appearance	Predicted: White to off-white solid	
Melting Point (°C)	Not available. Expected to be in the range of similar diaryl thioureas.	
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Insoluble in water.	
1H NMR (DMSO-d ₆ , ppm)	Predicted: δ 9.5-10.0 (br s, 1H, NH), 7.8-8.2 (br s, 1H, NH), 6.8-7.5 (m, 8H, Ar-H), 4.6-4.8 (d, 2H, CH ₂), 4.0-4.2 (q, 2H, OCH ₂ CH ₃), 3.8-3.9 (s, 3H, OCH ₃), 1.3-1.5 (t, 3H, OCH ₂ CH ₃).	[6] [7]
^{13}C NMR (DMSO-d ₆ , ppm)	Predicted: δ ~180 (C=S), ~155 (Ar-C-O), ~148 (Ar-C-O), 120-135 (Ar-C), ~64 (OCH ₂ CH ₃), ~56 (OCH ₃), ~48 (CH ₂), ~15 (OCH ₂ CH ₃).	[6] [8]
FTIR (cm ⁻¹)	Predicted: 3100-3300 (N-H stretch), 2900-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), ~1550 (N-H	[2] [9] [10]

bend), ~1300 (C=S stretch),
1200-1250 (C-O stretch).

Mass Spec (ESI-MS)	Predicted: m/z 317.1 [M+H] ⁺ , 339.1 [M+Na] ⁺	[11]
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Experimental Protocols

The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be achieved through two primary methods: a direct one-pot synthesis and a two-step synthesis. The direct synthesis is generally preferred for its simplicity and efficiency.

Protocol 1: Direct One-Pot Synthesis

This method involves the direct reaction of 2-ethoxyphenyl isothiocyanate with 2-methoxybenzylamine in a suitable solvent.

Materials and Reagents:

- 2-ethoxyphenyl isothiocyanate
- 2-methoxybenzylamine
- Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane)
- Magnetic stirrer and hotplate
- Round-bottom flask
- Reflux condenser
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
- Filtration apparatus (Buchner funnel, filter paper)

Procedure:

- In a clean, dry round-bottom flask, dissolve 2-ethoxyphenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.
- To this solution, add 2-methoxybenzylamine (1.0 equivalent) dropwise at room temperature with continuous stirring.
- After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Characterize the final product by determining its melting point and recording its ^1H NMR, ^{13}C NMR, FTIR, and mass spectra.

Protocol 2: Two-Step Synthesis via *in situ* Generation of Isothiocyanate

This method is useful if 2-ethoxyphenyl isothiocyanate is not readily available. It involves the *in situ* generation of the isothiocyanate from 2-ethoxyaniline, followed by reaction with 2-methoxybenzylamine.

Materials and Reagents:

- 2-ethoxyaniline
- Carbon disulfide (CS_2)
- A base (e.g., triethylamine or aqueous sodium hydroxide)

- A desulfurizing agent (e.g., ethyl chloroformate or a carbodiimide)
- 2-methoxybenzylamine
- Appropriate solvents (e.g., acetone, water, dichloromethane)

Procedure:**Step 1: In situ generation of 2-ethoxyphenyl isothiocyanate**

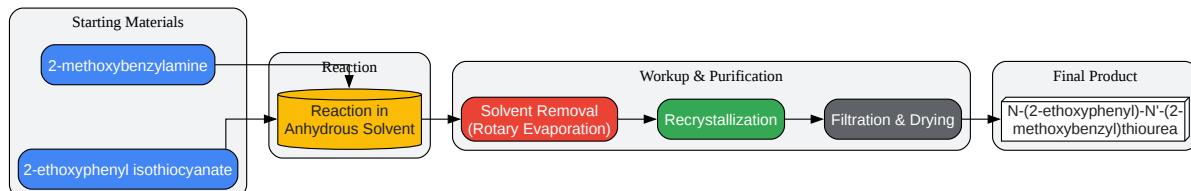
- Dissolve 2-ethoxyaniline (1.0 equivalent) and a base (e.g., triethylamine, 2.0 equivalents) in a suitable solvent like acetone.
- Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with vigorous stirring to form the dithiocarbamate salt.
- After stirring for 1-2 hours, add a desulfurizing agent (e.g., ethyl chloroformate, 1.0 equivalent) and continue stirring at room temperature until the formation of the isothiocyanate is complete (monitored by TLC).

Step 2: Formation of the Thiourea

- To the reaction mixture containing the in situ generated 2-ethoxyphenyl isothiocyanate, add 2-methoxybenzylamine (1.0 equivalent) dropwise.
- Follow steps 3-7 from Protocol 1 for reaction completion, workup, purification, and characterization.

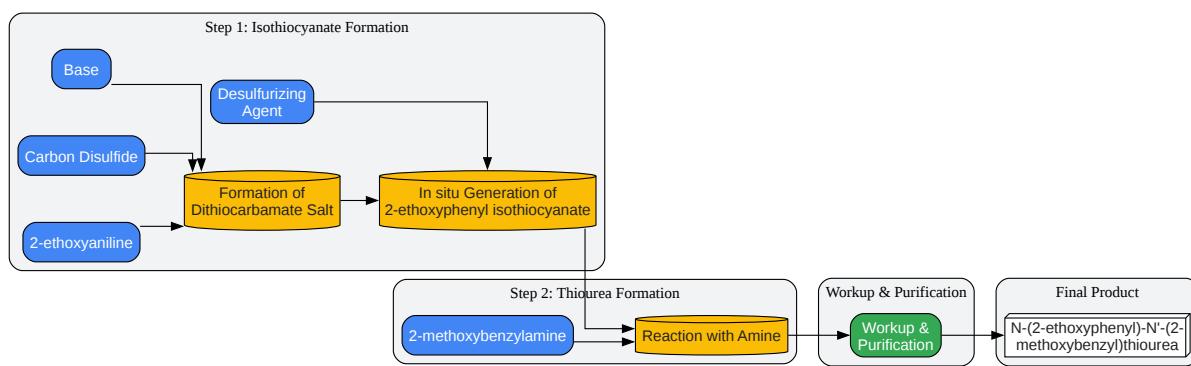
Experimental Workflow and Diagrams

The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be visualized through the following workflows.



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Caption: One-Pot Synthesis Workflow.



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Caption: Two-Step Synthesis Workflow.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Carbon disulfide is highly flammable and toxic; handle with extreme care.
- Isothiocyanates can be lachrymatory and irritants; avoid inhalation and skin contact.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a straightforward process for researchers familiar with standard organic synthesis techniques. The direct one-pot method is generally the most efficient approach, provided the starting isothiocyanate is available. These protocols provide a solid foundation for the laboratory-scale synthesis of this and structurally related compounds for further investigation in drug discovery and materials science.

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